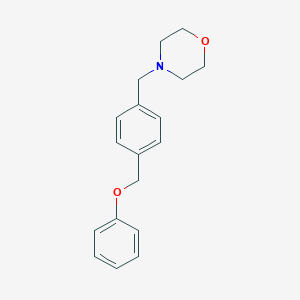
Morpholine, 4-(p-phenoxymethylbenzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(p-phenoxymethylbenzyl)-, also known as Morpholine, 4-(p-phenoxymethylbenzyl)-, is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Morpholine, 4-(p-phenoxymethylbenzyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(p-phenoxymethylbenzyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Recent studies have indicated that compounds similar to morpholine derivatives exhibit significant anticonvulsant activity. For instance, the structure-activity relationship (SAR) analyses have shown that modifications at the benzyl position can enhance the anticonvulsant efficacy of related compounds. Morpholine derivatives have been tested in various seizure models, demonstrating protective effects against chemically induced seizures in rodents .
Neuropharmacological Research
Morpholine derivatives are being investigated for their potential as procognitive agents. These compounds may act as antagonists or inverse agonists at histamine H3 receptors, which are involved in neurotransmitter release regulation. The modulation of these receptors can lead to enhanced cognitive function and memory improvement, making them candidates for treating cognitive disorders such as Alzheimer's disease .
ZNF143 Inhibition
Another area of research involves the inhibitory effects of morpholine derivatives on ZNF143, a transcription factor implicated in various cancers. Compounds with morpholine structures have been identified as potential ZNF143 inhibitors, suggesting a role in cancer therapeutics by modulating gene expression associated with tumor growth .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
19733-85-8 |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
4-[[4-(phenoxymethyl)phenyl]methyl]morpholine |
InChI |
InChI=1S/C18H21NO2/c1-2-4-18(5-3-1)21-15-17-8-6-16(7-9-17)14-19-10-12-20-13-11-19/h1-9H,10-15H2 |
InChI-Schlüssel |
KKZVFODAEIXMLP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)COC3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1CC2=CC=C(C=C2)COC3=CC=CC=C3 |
Key on ui other cas no. |
19733-85-8 |
Synonyme |
4-[p-(Phenoxymethyl)benzyl]morpholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















